molecular formula C10H21NO B14462731 3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine CAS No. 73861-84-4

3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine

Cat. No.: B14462731
CAS No.: 73861-84-4
M. Wt: 171.28 g/mol
InChI Key: GXPHXEUAZRGDFK-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes an oxazolidine ring substituted with 2-methylpropyl and propan-2-yl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with isobutyraldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.

    Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolidines

Scientific Research Applications

3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for unique interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-yl)-1,3-oxazolidine
  • 3-(2-Methylpropyl)-1,3-oxazolidine
  • 2-(2-Methylpropyl)-1,3-oxazolidine

Uniqueness

3-(2-Methylpropyl)-2-(propan-2-yl)-1,3-oxazolidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.

Properties

CAS No.

73861-84-4

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-(2-methylpropyl)-2-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C10H21NO/c1-8(2)7-11-5-6-12-10(11)9(3)4/h8-10H,5-7H2,1-4H3

InChI Key

GXPHXEUAZRGDFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCOC1C(C)C

Origin of Product

United States

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